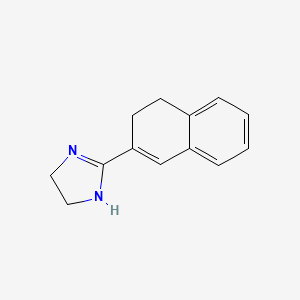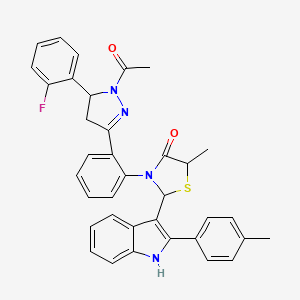
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a thiazolidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group, and subsequent attachment of the indole and thiazolidinyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1H-Pyrazole, 1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
- **1H-Pyrazole, 1-acetyl-5-(2-bromophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
Uniqueness
The uniqueness of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
133405-43-3 |
|---|---|
Molekularformel |
C36H31FN4O2S |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
3-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-[2-(4-methylphenyl)-1H-indol-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H31FN4O2S/c1-21-16-18-24(19-17-21)34-33(27-12-5-8-14-29(27)38-34)36-40(35(43)22(2)44-36)31-15-9-6-11-26(31)30-20-32(41(39-30)23(3)42)25-10-4-7-13-28(25)37/h4-19,22,32,36,38H,20H2,1-3H3 |
InChI-Schlüssel |
FGOCDDKZJQXBEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)C)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


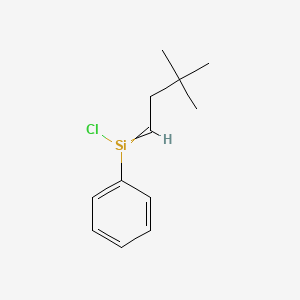

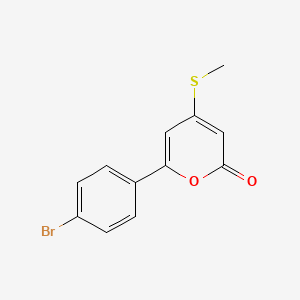
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
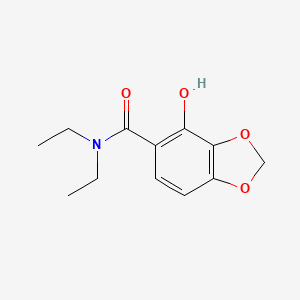

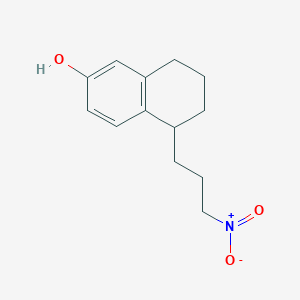

![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
